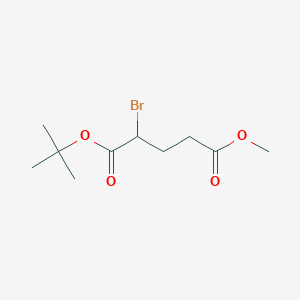![molecular formula C14H10O4 B14128754 [1,1'-Biphenyl]-2,6-dicarboxylic acid CAS No. 4445-52-7](/img/structure/B14128754.png)
[1,1'-Biphenyl]-2,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2,6-dicarboxylic acid is an organic compound consisting of two benzene rings connected by a single bond, with carboxylic acid groups attached to the 2 and 6 positions of one of the benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,6-dicarboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,6-dicarboxylic acid may involve scalable synthetic methodologies such as the Wurtz-Fittig reaction, Ullmann coupling, or other metal-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often involving continuous flow processes and automated systems .
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2,6-dicarboxylic acid can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones or carboxylate derivatives.
Reduction: Alcohols, aldehydes, or hydrocarbons.
Substitution: Halogenated biphenyls, nitro biphenyls, or sulfonated biphenyls.
Wissenschaftliche Forschungsanwendungen
Chemistry: [1,1’-Biphenyl]-2,6-dicarboxylic acid is used as a building block in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have applications in catalysis, gas storage, and separation technologies .
Biology and Medicine: In biological research, this compound is used to study enzyme immobilization and stabilization.
Industry: Industrially, [1,1’-Biphenyl]-2,6-dicarboxylic acid is used in the production of polymers, resins, and coatings. Its structural properties make it suitable for creating materials with specific mechanical and thermal characteristics .
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-2,6-dicarboxylic acid in various applications involves its ability to form stable complexes with metals and other organic molecules. In catalysis, it acts as a ligand, facilitating the formation of active catalytic sites. In biological systems, it can interact with enzymes and proteins, affecting their stability and activity .
Vergleich Mit ähnlichen Verbindungen
Terephthalic Acid: Similar in structure but with carboxylic acid groups at the 1 and 4 positions.
Isophthalic Acid: Carboxylic acid groups at the 1 and 3 positions.
Biphenyl-4,4’-dicarboxylic Acid: Carboxylic acid groups at the 4 positions of both benzene rings.
Uniqueness: [1,1’-Biphenyl]-2,6-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which influences its reactivity and the types of complexes it can form. This positioning allows for unique interactions in both chemical and biological systems, making it a valuable compound for specialized applications .
Eigenschaften
CAS-Nummer |
4445-52-7 |
|---|---|
Molekularformel |
C14H10O4 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
2-phenylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H10O4/c15-13(16)10-7-4-8-11(14(17)18)12(10)9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
SGRVMTDADJLWDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128684.png)

![[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14128693.png)
![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14128704.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14128718.png)

![1,6-Diethenylbicyclo[4.1.0]hept-3-ene](/img/structure/B14128733.png)




